4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester
Description
L-DOPA Chemistry and Neurobiological Significance
L-3,4-dihydroxyphenylalanine, commonly known as L-DOPA, stands as one of the most significant amino acids in neurobiology and represents a critical intermediate in the biosynthesis of catecholamine neurotransmitters. This naturally occurring amino acid is produced from L-tyrosine through the action of tyrosine hydroxylase, which catalyzes the rate-limiting step in catecholamine synthesis. The resulting compound serves as the immediate precursor to dopamine, which is subsequently converted to norepinephrine and epinephrine through sequential enzymatic reactions.
The neurobiological significance of L-DOPA extends beyond its role as a simple precursor molecule. Research has demonstrated that L-DOPA itself may function as a neurotransmitter and neuromodulator in the central nervous system, exhibiting direct pharmacological effects independent of its conversion to dopamine. These L-DOPAergic systems appear to operate through specific receptors with extremely high affinity and low density, suggesting a sophisticated regulatory mechanism that has evolved to control catecholamine homeostasis.
The chemical structure of L-DOPA features a catechol moiety containing two adjacent hydroxyl groups at positions 3 and 4 of the benzene ring, which confers both its biological activity and its chemical reactivity. This dihydroxyphenyl structure makes L-DOPA susceptible to oxidation and metabolic transformation, particularly through the action of catechol-O-methyltransferase, which converts L-DOPA to 3-O-methyldopa. The presence of amino and carboxyl functional groups further adds to the compound's versatility as a building block for synthetic modifications.
L-DOPA demonstrates remarkable biological versatility, serving not only in neurotransmitter synthesis but also as a precursor to melanin pigments through the action of tyrosinase. The enzyme tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which undergoes further reactions leading to melanin formation. This dual role in both neurotransmitter and pigment synthesis highlights the fundamental importance of L-DOPA in diverse biological processes.
History and Development of Protected L-DOPA Derivatives
The development of protected L-DOPA derivatives emerged from the need to overcome the inherent chemical instability and metabolic vulnerability of the native compound. The history of L-DOPA research begins with its first isolation from Vicia faba (broad bean) seeds in 1913 by Swiss biochemist Markus Guggenheim. This initial discovery laid the foundation for subsequent investigations into the compound's biological roles and potential therapeutic applications.
The recognition of L-DOPA's importance in neurotransmitter synthesis prompted extensive research into its chemical modification and protection strategies. Early work focused on developing methods to selectively protect different functional groups while maintaining the essential biological activity of the parent compound. The challenge of selective protection became particularly important as researchers recognized that different hydroxyl groups on the catechol moiety could exhibit distinct reactivity patterns and biological significance.
Patent literature from the 1980s reveals sophisticated approaches to L-DOPA derivatization, including the development of mono-O-acyl products that could exist as single 3-O-acyl or 4-O-acyl isomers. These early studies demonstrated that acyl groups could migrate between hydroxyl groups at the 3- and 4-positions, leading to the formation of isomeric mixtures that required careful characterization and separation. The development of protecting group strategies became essential for controlling these rearrangement reactions and achieving selective modification.
The evolution of protection strategies incorporated knowledge from peptide chemistry, adopting well-established protecting groups for amino acids. Common protecting groups for the amino function included benzyl, benzyloxycarbonyl, tert-butoxycarbonyl, and p-nitrobenzyloxycarbonyl groups. For carboxyl protection, researchers employed benzyl, benzhydryl, p-nitrobenzyl, tert-butyl, and allyl groups. Hydroxyl protection utilized benzyl, methoxymethyl, benzyloxycarbonyl, and tert-butyldimethylsilyl groups.
Importance of Selectively Protected L-DOPA Analogues in Chemical Research
Selectively protected L-DOPA analogues have become indispensable tools in chemical research, particularly in the development of pharmaceutical intermediates and the study of metabolic pathways. The importance of these derivatives stems from their ability to undergo controlled chemical transformations while preventing unwanted side reactions that could occur with unprotected functional groups.
The synthetic utility of protected L-DOPA derivatives has been demonstrated in numerous applications, including the synthesis of isodityrosine antibiotics and other complex natural products. The selective protection of the 4-hydroxyl group while leaving the 3-hydroxyl group free has proven particularly valuable for synthetic chemistry applications. This selectivity pattern allows for subsequent functionalization reactions that would be impossible with the native catechol structure.
Research has shown that efficient synthetic routes to selectively protected L-DOPA derivatives can be achieved through innovative approaches such as the Reimer-Tiemann reaction and Dakin oxidation. These methods have enabled the preparation of compounds like N-Boc-L-3-[3-hydroxy-4-(phenylmethoxy)phenyl]alanine in 33% overall yield from L-tyrosine, representing a significant improvement over earlier synthetic routes.
The development of protected L-DOPA derivatives has also facilitated studies of structure-activity relationships in catecholamine systems. By systematically modifying different positions on the L-DOPA scaffold while maintaining protection at specific sites, researchers can investigate how structural changes affect biological activity, receptor binding, and metabolic stability. This approach has proven invaluable for understanding the molecular basis of neurotransmitter function and developing improved therapeutic agents.
Modern applications of protected L-DOPA derivatives extend to nanotechnology and materials science, where the versatile chemistry of these compounds enables the formation of functional nanostructures, adhesives, and gels. The ability to control reactivity through selective protection has opened new avenues for exploiting L-DOPA chemistry in advanced materials applications.
Rationale for 3-O-Methylation in L-DOPA Chemistry
The incorporation of 3-O-methylation into L-DOPA chemistry represents a sophisticated approach to modulating the compound's biological and chemical properties. This modification is based on the natural metabolic pathway of L-DOPA, where catechol-O-methyltransferase catalyzes the methylation of L-DOPA to form 3-O-methyldopa. Understanding this natural transformation has provided insights into how methylation affects the compound's pharmacological profile and metabolic fate.
3-O-Methyldopa, the natural 3-O-methylated metabolite of L-DOPA, exhibits significantly different pharmacokinetic properties compared to its parent compound. The methylated derivative has a half-life of approximately 15 hours, which is substantially longer than L-DOPA's half-life of about one hour. This dramatic difference in metabolic stability demonstrates how O-methylation can fundamentally alter the biological behavior of catechol-containing compounds.
The enzymatic mechanism of 3-O-methylation involves catechol-O-methyltransferase using S-adenosyl methionine as a cofactor. This natural methylation process occurs readily in biological systems and results in the accumulation of 3-O-methyldopa in plasma and cerebrospinal fluid of patients receiving chronic L-DOPA therapy. The elevated levels of this metabolite in Parkinson's disease patients have led to its use as a biomarker for certain neurological conditions.
From a chemical perspective, 3-O-methylation provides several advantages for synthetic applications. The methyl group serves as a protecting group that prevents oxidation of the 3-hydroxyl position while maintaining the catechol-like electronic properties of the aromatic ring. This selective protection allows for controlled chemical manipulations at other positions while preserving the essential aromatic character that contributes to biological activity.
The incorporation of 3-O-methylation into complex L-DOPA derivatives like 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester creates compounds with enhanced stability and controlled reactivity. The methyl group at the 3-position complements the benzyl protection at the 4-position, creating a differentially protected catechol system that enables selective chemical transformations. This protection pattern is particularly valuable for synthetic applications where precise control over reactivity is essential.
| Compound Property | L-DOPA | 3-O-Methyldopa | This compound |
|---|---|---|---|
| Molecular Formula | C₉H₁₁NO₄ | C₁₀H₁₃NO₄ | C₂₆H₂₇NO₆ |
| Molecular Weight | 197.19 g/mol | 211.21 g/mol | 449.50 g/mol |
| Half-life | ~1 hour | ~15 hours | Enhanced stability expected |
| Protection Pattern | None | 3-O-Methyl | Multiple protection |
| Primary Use | Medical treatment | Metabolite marker | Research intermediate |
The strategic importance of 3-O-methylation extends to its role in preventing enzymatic degradation by catechol-O-methyltransferase. Since the 3-position is already methylated, the compound becomes resistant to further methylation at this site, effectively blocking one of the major metabolic pathways that would otherwise degrade catechol-containing compounds. This metabolic protection is particularly valuable for research applications where compound stability during biological studies is essential.
Properties
IUPAC Name |
methyl (2S)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQPRYBXXTANN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747103 | |
| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881911-31-5 | |
| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the L-DOPA molecule are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The 3-hydroxyl group is selectively methylated using methyl iodide and a base like potassium carbonate.
Esterification: The carboxyl group is esterified to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.
Carbamate Formation: The amino group is protected by forming a carbamate with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester and carbamate groups, converting them back to their respective alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and methyl ester groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl or methyl ester groups.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohols and amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester is used as an intermediate in the synthesis of more complex molecules. Its protected groups allow for selective reactions, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in neurotransmitter synthesis and regulation. Its derivatives are explored for their ability to cross the blood-brain barrier and deliver active compounds to the brain.
Medicine
Medically, derivatives of this compound are investigated for their potential use in treating neurological disorders such as Parkinson’s disease. The modifications aim to improve the pharmacokinetic properties of L-DOPA, enhancing its therapeutic efficacy.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester involves its conversion to active neurotransmitters. The ester and carbamate groups are hydrolyzed in vivo, releasing L-DOPA, which is then decarboxylated to dopamine. This process involves several enzymes, including aromatic L-amino acid decarboxylase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with related analogs:
Biological Activity
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA methyl ester is a derivative of L-DOPA, primarily studied for its potential therapeutic applications in neurological disorders, particularly Parkinson's disease. This compound is notable for its enhanced solubility and bioavailability compared to L-DOPA, making it a candidate for more effective treatment regimens.
This compound is characterized by its structural modifications that enhance its pharmacokinetic properties. The presence of the benzyl and benzyloxycarbonyl groups improves lipophilicity, which is crucial for crossing the blood-brain barrier (BBB).
The biological activity of this compound is primarily linked to its role as a prodrug for L-DOPA. Upon administration, it is metabolized into L-DOPA, which subsequently converts to dopamine in the brain. This conversion is vital for alleviating symptoms of Parkinson's disease, as dopamine deficiency is a hallmark of this condition.
Enzymatic Activity
Research indicates that the compound may inhibit catechol-O-methyltransferase (COMT), an enzyme responsible for the methylation of L-DOPA. Inhibition of COMT can lead to increased levels of L-DOPA and its active metabolites in the brain, enhancing therapeutic effects while potentially reducing side effects associated with rapid metabolism.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against oxidative stress and neurotoxicity. For instance, it has been shown to protect neuronal cells from glutamate-induced cytotoxicity, which is crucial in the context of neurodegenerative diseases.
In Vivo Studies
In vivo experiments using animal models have highlighted the efficacy of this compound in restoring motor functions impaired by neurotoxic agents. For example, in models of Parkinson's disease induced by 6-hydroxydopamine lesions, administration of the methyl ester resulted in significant improvements in locomotor activity and reduction in akinesia compared to controls receiving standard L-DOPA treatment.
Case Studies
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Kang et al. (2010) | Rat model of Parkinson's | 20 mg/kg L-DOPA + 5 mg/kg carbidopa | Increased striatal dopamine levels; reduced 3-O-methyl-DOPA levels |
| Eltayb et al. (2017) | Mouse model | Intraperitoneal administration | Equivalent effects to L-DOPA in reversing akinesia; improved behavioral outcomes |
Pharmacokinetics
The pharmacokinetic profile of this compound reveals a favorable absorption and distribution pattern. Studies indicate that it has a longer half-life compared to L-DOPA, allowing for less frequent dosing and improved patient compliance.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via sequential protection of functional groups. For example:
Benzyloxycarbonyl (Cbz) Protection : React L-DOPA derivatives with benzyl chloroformate in the presence of a base (e.g., potassium carbonate) to protect the amine group .
Methyl Esterification : Treat the carboxyl group with methanol under acidic or coupling conditions (e.g., using DEPBT as a coupling reagent) .
O-Benzylation and O-Methylation : Protect hydroxyl groups using benzyl bromide and methyl iodide, respectively, with appropriate bases (e.g., sodium hydride) .
Key reagents include benzyl chloroformate, DEPBT, and sodium pivalate for coupling reactions .
Q. How can researchers purify this compound, and what solvent systems are effective for column chromatography?
- Methodological Answer : Purification often involves silica gel column chromatography. Effective solvent systems include:
- n-Hexane/Acetone (20:1) for isocratic elution, as demonstrated in peptide intermediate purification .
- Chloroform/Dichloromethane gradients, which are suitable due to the compound’s solubility in halogenated solvents .
Precise control of solvent polarity is critical to separate byproducts with similar Rf values.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl, methyl ester, and methoxy groups. For example, benzyl protons appear as multiplets at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 473.1932 for C₂₄H₂₇NO₇) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis can resolve hydrogen-bonding networks, as seen in peptide analogs .
Advanced Questions
Q. How can researchers address low yields in the final coupling step of this compound’s synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or incomplete activation of the carboxyl group. Strategies include:
- Optimizing Coupling Reagents : Replace traditional reagents (e.g., DCC) with DEPBT, which enhances efficiency in sterically crowded environments .
- Temperature Control : Perform reactions at 273 K to stabilize intermediates, followed by gradual warming to room temperature .
- Catalytic Additives : Use anhydrous sodium pivalate to scavenge protons and drive the reaction to completion .
Q. What experimental evidence supports the stability of the benzyl and Cbz protecting groups under specific reaction conditions?
- Methodological Answer :
- Acid/Base Stability : The Cbz group is stable under weakly acidic conditions (pH 4–6) but cleaved by HBr in acetic acid. Benzyl ethers resist hydrolysis under basic conditions but are removed via hydrogenolysis .
- Thermogravimetric Analysis (TGA) : Data from analogs (e.g., 4-methoxybenzoic acid derivatives) show decomposition temperatures >200°C, indicating thermal stability during reactions .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature (VT-NMR) : Perform experiments at elevated temperatures to eliminate dynamic effects (e.g., rotational barriers in benzyl groups) .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals and confirm connectivity .
- Comparative Analysis : Cross-reference with crystallographic data from structurally similar compounds (e.g., tert-butoxycarbonyl-protected leucine esters) .
Q. What strategies mitigate racemization during the synthesis of this chiral compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to minimize epimerization .
- Chiral Auxiliaries : Incorporate additives like HOBt (hydroxybenzotriazole) to suppress racemization in activated esters .
- Monitoring Enantiomeric Excess : Use chiral HPLC with columns like Chiralpak IA to quantify optical purity post-synthesis .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound, given its structural complexity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile reagents (e.g., benzyl chloroformate) .
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should researchers document synthetic procedures and anomalies for peer-reviewed publication?
- Methodological Answer :
- Detailed Experimental Logs : Record reaction times, temperatures, and solvent batches to identify reproducibility issues .
- Supplementary Data : Include raw NMR spectra, HRMS traces, and crystallographic CIF files in supporting information .
- Conflict Resolution : Address contradictory data (e.g., unexpected byproducts) by proposing mechanistic hypotheses (e.g., via DFT calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
